2-(2-Methylbutan-2-yl)pyrrolidine
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 2-(2-Methylbutan-2-yl)pyrrolidine, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular formula of this compound is C9H19N . The InChI code for the compound is 1S/C9H19N/c1-4-9(2,3)8-6-5-7-10-8/h8,10H,4-7H2,1-3H3 .Chemical Reactions Analysis
The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents .Physical and Chemical Properties Analysis
This compound has a molecular weight of 141.26 . It is a liquid at room temperature .Scientific Research Applications
Spectroscopic Identification and Derivatization
The compound has been identified and analyzed using various spectroscopic methods, including GC-MS, IR, NMR, and electronic absorption spectroscopy. This approach is crucial for understanding the structural properties of such compounds (Nycz et al., 2016).
Synthesis and Biological Effects
Pyrrolidine derivatives, including 2-(2-Methylbutan-2-yl)pyrrolidine, are significant in synthesizing various biologically active molecules. They find applications in medicine, dyes, and agrochemicals. Their synthesis has been explored in reactions like the [3+2] cycloaddition, showing their versatility in chemical synthesis (Żmigrodzka et al., 2022).
Antimicrobial Applications
Pyrrolidine derivatives have shown interesting antimicrobial activity. A study synthesized a series of polysubstituted pyrrolidine derivatives and found significant activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Nural et al., 2018).
Organocatalysis
This compound derivatives have been used as catalysts in organic synthesis. For instance, they have been used in asymmetric Michael addition reactions, demonstrating their utility in stereoselective organic synthesis (Singh et al., 2013).
Complexation and Ligand Synthesis
Pyrrolidine derivatives have been employed in the synthesis of complex molecules and ligands. Their ability to form stable complexes with metals and their utility in synthesizing chiral ligands make them valuable in the field of organometallic chemistry (Roseblade et al., 2007).
Development of Novel Compounds and Pharmaceuticals
Research has focused on the synthesis of novel pyrrolidine-based compounds for potential use in pharmaceutical applications. This includes the exploration of their synthesis pathways and potential therapeutic uses (Meltzer et al., 2006).
Safety and Hazards
The compound is classified as dangerous according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) . The hazard statements include H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) .
Future Directions
While the future directions for 2-(2-Methylbutan-2-yl)pyrrolidine are not explicitly mentioned in the retrieved sources, the pyrrolidine ring, a key component of the compound, is widely used in drug discovery . This suggests that this compound and similar compounds could have potential applications in the development of new drugs .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence various biological pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Result of Action
Pyrrolidine derivatives are known to exhibit a broad range of bioactivities .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
2-(2-methylbutan-2-yl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-4-9(2,3)8-6-5-7-10-8/h8,10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCIHFDHYBPWIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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